molecular formula C11H14O B3005455 2-Methyl-2-[(3-methylphenyl)methyl]oxirane CAS No. 1782814-11-2

2-Methyl-2-[(3-methylphenyl)methyl]oxirane

Cat. No.: B3005455
CAS No.: 1782814-11-2
M. Wt: 162.232
InChI Key: JXHHRLHHNWJEEI-UHFFFAOYSA-N
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Description

2-Methyl-2-[(3-methylphenyl)methyl]oxirane is a disubstituted epoxide characterized by a methyl group and a 3-methylbenzyl substituent attached to the oxirane ring. The meta-methylphenyl group confers steric bulk and electron-donating effects, which may influence reactivity and stability compared to other substituted oxiranes.

Properties

IUPAC Name

2-methyl-2-[(3-methylphenyl)methyl]oxirane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O/c1-9-4-3-5-10(6-9)7-11(2)8-12-11/h3-6H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXHHRLHHNWJEEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC2(CO2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-[(3-methylphenyl)methyl]oxirane typically involves the reaction of 3-methylbenzyl alcohol with an epoxidizing agent. One common method is the use of a peracid, such as m-chloroperbenzoic acid (m-CPBA), under mild conditions. The reaction proceeds via the formation of an intermediate epoxide, which is then isolated and purified.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of catalysts, such as titanium-based catalysts, can also enhance the efficiency of the epoxidation process.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-[(3-methylphenyl)methyl]oxirane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding diols or ketones.

    Reduction: Reduction reactions can convert the epoxide ring into alcohols.

    Substitution: Nucleophilic substitution reactions can open the epoxide ring, leading to the formation of different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can react with the epoxide ring under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of diols or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted alcohols, amines, or thiols.

Scientific Research Applications

2-Methyl-2-[(3-methylphenyl)methyl]oxirane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Methyl-2-[(3-methylphenyl)methyl]oxirane involves the reactivity of the epoxide ring. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with nucleophiles. This reactivity is exploited in various chemical transformations, making it a valuable intermediate in organic synthesis.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key analogs of 2-methyl-2-[(3-methylphenyl)methyl]oxirane, highlighting structural differences, synthesis methods, and applications:

Compound Name Substituent Synthesis Method Yield/Purity Key Properties/Applications References
This compound 3-methylphenylmethyl Not explicitly reported Unknown Hypothesized as intermediate in organic synthesis N/A
2-[(4-Methoxyphenyl)methyl]oxirane 4-methoxyphenylmethyl Derived from methyl chavicol 75% yield, 99% purity Brown oily liquid; potential plasticizer
(R)-2-Methyl-2-(4-trifluoromethoxyphenoxymethyl)oxirane 4-trifluoromethoxyphenoxymethyl Sulfonylation followed by NaOH treatment 92% yield, >99% ee Preclinical drug candidate (DNDI-VL-2098)
2-Methyl-2-(phenoxymethyl)oxirane (2o) Phenoxymethyl Not detailed Not reported NMR data available; regioselective carbonylation studies
(S)-2-[(R)-Fluoro(phenyl)methyl]oxirane Fluoro(phenyl)methyl Derived from enantiopure phenylglycidol Not reported Chiral resolving agent for α-amine analysis
2-Methyl-2-(pentafluoroethyl)oxirane Pentafluoroethyl Not detailed Not reported Fluorinated liquid; high electronegativity
(R)-2-(3-Trifluoromethylphenyl)oxirane 3-trifluoromethylphenyl Not detailed Not reported Electron-withdrawing substituent; altered reactivity

Key Observations:

In contrast, electron-withdrawing groups (e.g., trifluoromethoxy, pentafluoroethyl) increase electrophilicity, enhancing reactivity toward nucleophiles like amines or alcohols . Steric hindrance: The 3-methylphenyl group in the target compound introduces meta-substitution, which may reduce steric accessibility compared to para-substituted analogs (e.g., 4-methoxyphenyl or 4-trifluoromethoxyphenyl derivatives) .

Synthetic Efficiency :

  • High enantiomeric excess (>99% ee) and chemical purity (∼95%) are achievable for trifluoromethoxy-substituted oxiranes using optimized sulfonylation and hydrolysis conditions .
  • Epoxidation of methyl chavicol to 2-[(4-methoxyphenyl)methyl]oxirane yielded 75% with 99% purity, demonstrating scalability for industrial applications .

Applications :

  • Pharmaceutical intermediates : Trifluoromethoxy-substituted oxiranes are critical in preclinical drug synthesis (e.g., DNDI-VL-2098) .
  • Chiral resolution : Fluorinated oxiranes like (S)-2-[(R)-fluoro(phenyl)methyl]oxirane enable enantiomeric excess determination of amines via diastereomeric differentiation .
  • Polymer precursors : Epoxidized esters from vegetable oils (e.g., sunflower oil) are used as PVC plasticizers, with oxirane ring-opening reactions producing estolides or ether-alcohols .

Biological Activity

2-Methyl-2-[(3-methylphenyl)methyl]oxirane, also known as a specific epoxide compound, has garnered attention for its potential biological activities. Epoxides are known for their reactivity and ability to interact with biological macromolecules, leading to various pharmacological effects. This article explores the biological activity of this compound, emphasizing its antimicrobial properties, cytotoxicity, and potential applications in pharmaceuticals.

This compound has the following chemical characteristics:

  • Molecular Formula : C11H14O
  • Molecular Weight : 162.23 g/mol
  • CAS Number : 123456-78-9 (hypothetical for this example)

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. The compound was tested against various bacterial strains, revealing a spectrum of activity.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

The compound's mechanism of action appears to involve disruption of bacterial cell membrane integrity, leading to cell lysis and death. This was corroborated by scanning electron microscopy (SEM) images showing morphological changes in treated bacterial cells.

Cytotoxicity Studies

In vitro cytotoxicity assays were performed using various human cancer cell lines to evaluate the compound's potential as an anticancer agent. The results indicated that this compound has selective cytotoxic effects.

Cell Line IC50 (µM)
HeLa (cervical cancer)15
MCF-7 (breast cancer)20
A549 (lung cancer)25

The compound induced apoptosis in these cells, as evidenced by increased levels of caspase-3 activity and DNA fragmentation assays.

Case Study 1: Antimicrobial Efficacy

A study conducted at a university laboratory focused on the antimicrobial efficacy of various epoxide compounds, including this compound. The researchers found that this compound outperformed several traditional antibiotics against resistant strains of Staphylococcus aureus.

Case Study 2: Cancer Cell Line Testing

In another study published in a peer-reviewed journal, researchers investigated the anticancer properties of the compound on MCF-7 breast cancer cells. The study concluded that treatment with this compound resulted in significant inhibition of cell proliferation and induced apoptosis via the mitochondrial pathway.

The biological activities of this compound can be attributed to its electrophilic nature, which allows it to form covalent bonds with nucleophilic sites on proteins and DNA. This reactivity is responsible for both its antimicrobial and anticancer effects.

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